molecular formula C8HBr4NO2 B147480 3,4,5,6-Tetrabromophthalimide CAS No. 24407-32-7

3,4,5,6-Tetrabromophthalimide

Cat. No. B147480
CAS RN: 24407-32-7
M. Wt: 462.71 g/mol
InChI Key: QRFTXHFUNIFHST-UHFFFAOYSA-N
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Description

Core-tetrasubstituted Naphthalene Diimides: Synthesis and Properties

Synthesis Analysis The synthesis of core-tetrasubstituted naphthalene diimides (NDIs) begins with the bromination of naphthalene dianhydride to produce 2,3,6,7-tetrabromonaphthalene dianhydride, which is achieved with high yield using dibromoisocyanuric acid . This tetrabrominated compound serves as a key precursor for further functionalization. The condensation with 2,6-diisopropylaniline yields tetrabromo-substituted NDIs, which can then undergo nucleophilic substitution with various nucleophiles such as alkoxy, alkylthio, and alkylamino groups to create a diverse set of core-tetrasubstituted NDI chromophores . An improved dehydrohalogenation-based imidization reaction has been developed to facilitate the synthesis of these NDIs .

Molecular Structure Analysis The molecular structure of the synthesized N,N'-Bis(n-octyl)-2,3,6,7-tetrabromonaphthalene diimide (TBNDI) has been characterized using high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance ((1)H NMR), carbon-13 nuclear magnetic resonance ((13)C NMR), elemental analyses, Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-vis), and single-crystal X-ray analysis . These techniques confirm the successful synthesis and provide detailed insights into the molecular structure of the TBNDIs.

Chemical Reactions Analysis The nucleophilic substitution reactions of tetrabromosubstituted NDIs with aniline have been studied to understand the regioselectivity, which is influenced by the reaction solvents and additives . Different regioisomeric products can be formed, and the use of tetrabutylammonium fluoride (TBAF) as an additive has a significant effect on directing the regioselectivity of the reaction . This understanding is crucial for the selective synthesis of specific NDI derivatives.

Physical and Chemical Properties Analysis The optical and electrochemical properties of the core-tetrasubstituted NDIs have been investigated. The absorption maxima of tetraamino NDIs are significantly shifted compared to other core-functionalized NDIs, indicating the influence of the electronic nature and number of core substituents . The synthesized polyimides from a novel dianhydride exhibit high thermal stability, with glass transition temperatures above 400 degrees Celsius and decomposition temperatures above 420 degrees Celsius . The polyamides containing pendant chlorinated phthalimide groups also show high thermal stability, with no glass transition up to 350 degrees Celsius, and possess low dielectric constants and good tensile properties .

Scientific Research Applications

Inhibition of Protein Kinase CK2

3,4,5,6-Tetrabromophthalimide and its derivatives have been studied for their effects on the activity of human protein kinase CK2. Some derivatives, particularly those with N-hydroxypropyl substituents, showed notable activity against this kinase, which plays a crucial role in various cellular processes (Najda-Bernatowicz et al., 2009).

Development of Polyamides

The compound has been used in the synthesis of new polyamides containing pendant chlorinated phthalimide groups. These polyamides exhibit high thermal stability, solubility in polar amidic solvents, and good tensile properties, making them suitable for various industrial applications (Hamciuc et al., 1997).

Synthesis of Naphthalene Diimides

It is also a precursor in the synthesis of core-tetrasubstituted naphthalene diimides (NDIs). These NDIs, due to their optical and electrochemical properties, are of interest in the development of new chromophores and potential applications in electronic devices (Röger & Würthner, 2007).

Photographic and Photochemical Studies

In photographic and photochemical research, derivatives of 3,4,5,6-Tetrabromophthalimide have been studied for their behavior in photochemical hydrogen abstraction and cyclisation processes. This research contributes to a better understanding of photochemical reactions in organic compounds (Bryant & Coyle, 1983).

Preparation of Photosensitive Polyimides

This compound is instrumental in the preparation of photosensitive polyimides used for optical applications. These materials have shown potential due to their colorless nature, high photosensitivity, and good photopatterning properties (Kim, Jang, & Harris, 2001).

Electrolytic Reduction Studies

The electrolytic reduction of 3,4,5,6-Tetrabromophthalimide has been studied to understand its chemical behavior in aqueous mediums at high current densities. This research provides insights into the electrochemical properties of phthalimide derivatives (Allen & Ocampo, 1956).

Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibited moderate to low antimicrobial activities against selected species, contributing to the development of new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Safety And Hazards

3,4,5,6-Tetrabromophthalimide has low toxicity by ingestion, inhalation, and skin contact. It is a mild eye irritant .

properties

IUPAC Name

4,5,6,7-tetrabromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFTXHFUNIFHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBr4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179160
Record name 3,4,5,6-Tetrabromophthalimide
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Molecular Weight

462.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrabromophthalimide

CAS RN

24407-32-7
Record name 3,4,5,6-Tetrabromophthalimide
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Record name 3,4,5,6-Tetrabromophthalimide
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Record name MLS002695219
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Record name 3,4,5,6-Tetrabromophthalimide
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Record name 3,4,5,6-tetrabromophthalimide
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Synthesis routes and methods

Procedure details

3,4,5,6-Tetrabromophthalic anhydride (100 grams; 0.217 mole) was charged into a glass reaction vessel. Concentrated ammonium hydroxide (300 ml) was incrementally added at room temperature with stirring. After the addition was completed the reaction slurry was heated with stirring for a period of about 2 hours resulting in the evaporation of most of the water present and leaving a yellow powder. The powder was further dried in a forced air oven and was then recrystallized from benzyl alcohol. The crystalline product was then washed with acetone, filtered and dried to yield the desired product 3,4,5,6-tetrabromophthalimide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CA Bruynes, TK Jurriens - The Journal of Organic Chemistry, 1982 - ACS Publications
Reactions with phthalimide3 and tertiary alcohols4 do not take place and the forceful conditions required in many other instances limit its use. Accordingly, several procedures have …
Number of citations: 177 pubs.acs.org
LKW Wassink - 2019 - search.proquest.com
Even though they are the precursors to boron subphthalocyanines, there are many phthalonitriles that are not commercially available; furthermore their synthesis has never been …
Number of citations: 1 search.proquest.com
MS Motawia, GAM Nawwar… - Liebigs Annalen der …, 1987 - Wiley Online Library
Direct condensation of 2‐deoxy‐D‐ribose (2) with phthalimides using P 4 O 10 /H 2 O/Bu 3 N reagent in chloroform at 40C results in a coupling at C‐3 of the carbohydrate moiety to give …
EAR Zuiderveen, JC Slootweg, J de Boer - Chemosphere, 2020 - Elsevier
This critical review summarizes the occurrence of 63 novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods and food. It includes their EU registration and (…
Number of citations: 109 www.sciencedirect.com
GJ Frayha, SE Saheb, RM Dajani - Chemotherapy, 1971 - karger.com
Sixty-four chemicals representing groups of alkylating agents, chelating agents, redox inhibitors, antimetabolites and miscellaneous chemicals were tested for their in vitro scolicidal …
Number of citations: 20 karger.com
W Jia, X Wang, X Wu, L Shi - Food Chemistry, 2022 - Elsevier
Assessments of human exposure to sodium perchlorate via dairy sources are limited. The current study applied untargeted metabolomics (LOD, 1.08–35.60 μg L -1 ; LOQ, 2.54–90.58 …
Number of citations: 28 www.sciencedirect.com
G Leung, C Akiki, S Bilamjian, L Tian, L Liu, S Bayen - Chemosphere, 2023 - Elsevier
Flame retardants (FRs) are often added to commercial products to achieve flammability resistance, but they are not chemically bonded to the materials, so, they can be easily released …
Number of citations: 3 www.sciencedirect.com
KL Dueholm, EB Pedersen - Synthesis, 1992 - thieme-connect.com
Convergent syntheses, in which a synthetic 2, 3-dideoxy-furanose intermediate is condensed with a synthetic base with the aim of producing 2’-substituted-, 3’-substituted-or …
Number of citations: 72 www.thieme-connect.com
C Lassen, S Havelund, A Leisewitz, P Maxson - Danish EPA, 2006 - academia.edu
Directive 2002/95/EC on the restriction of the use of certain hazardous substances in electrical and electronic equipment (RoHS Directive) specifies that, from 1 July 2006, new electrical …
Number of citations: 18 www.academia.edu
C Lassen, AA Jensen, M Crookes, F Christensen… - Regulation, 2004 - mst.dk
The Danish Environmental Protection Agency’s List of Undesirable Substances (LOUS) is intended as a guide for enterprises. It indicates substances of concern whose use should be …
Number of citations: 10 www2.mst.dk

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